molecular formula C14H17NO2 B2947184 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone CAS No. 2034611-98-6

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone

Cat. No.: B2947184
CAS No.: 2034611-98-6
M. Wt: 231.295
InChI Key: MGCYNCCVVPYOGY-UHFFFAOYSA-N
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Description

1-(2-Oxa-5-azabicyclo[221]heptan-5-yl)-2-(o-tolyl)ethanone is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxa-5-azabicyclo[221]heptan-5-yl)-2-(o-tolyl)ethanone typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen atoms to form the bicyclic core

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. This interaction can involve binding to the active site or altering the conformation of the target molecule, thereby influencing its function.

Comparison with Similar Compounds

  • 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylethanone
  • 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyl)ethanone

Uniqueness: 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

2-(2-methylphenyl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10-4-2-3-5-11(10)6-14(16)15-8-13-7-12(15)9-17-13/h2-5,12-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCYNCCVVPYOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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